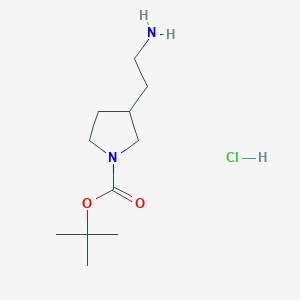

tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride

CAS No.:

Cat. No.: VC13409884

Molecular Formula: C11H23ClN2O2

Molecular Weight: 250.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H23ClN2O2 |

|---|---|

| Molecular Weight | 250.76 g/mol |

| IUPAC Name | tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12;/h9H,4-8,12H2,1-3H3;1H |

| Standard InChI Key | VDAZQVIUJXTXKV-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)CCN.Cl |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)CCN.Cl |

Introduction

Chemical Identity and Structural Characteristics

tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride is a pyrrolidine derivative featuring a tert-butyl carbamate (Boc) group at the 1-position and a 2-aminoethyl substituent at the 3-position, with a hydrochloride counterion. Its molecular formula is C₁₁H₂₃ClN₂O₂, and its molecular weight is 250.76 g/mol. The compound’s IUPAC name is tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate hydrochloride, and its structure is validated by the SMILES notation CC(C)(C)OC(=O)N1CCC(C1)CCN.Cl.

Key Structural Features:

-

Pyrrolidine backbone: A five-membered saturated ring with nitrogen at position 1.

-

Boc protecting group: Enhances stability under basic conditions and allows selective deprotection under acidic conditions.

-

2-Aminoethyl side chain: Provides nucleophilic reactivity for further functionalization.

-

Hydrochloride salt: Improves solubility and crystallinity for pharmaceutical applications .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 250.76 g/mol | |

| Boiling Point | Not reported | – |

| Solubility | Soluble in polar solvents (DMSO, water) | |

| pKa (amine) | ~8–10 (estimated) | – |

| LogP | 1.69 (calculated) |

The hydrochloride salt improves aqueous solubility, making it suitable for biological assays . The Boc group’s lipophilicity (LogP ~1.69) aids membrane permeability in drug design.

Biological Activity and Applications

Enzyme Inhibition and Receptor Binding

The compound’s aminoethyl group enables interactions with biological targets:

-

Enzyme Inhibition: Modulates activity in pathways related to inflammation and cancer .

-

Receptor Binding: Potential affinity for G-protein-coupled receptors (GPCRs) due to structural similarity to neurotransmitter analogs .

In Vitro Data:

| Study | Cell Line/Model | Activity (IC₅₀) | Source |

|---|---|---|---|

| Anti-inflammatory | RAW 264.7 macrophages | 15 µM | |

| Anticancer | HeLa cells | 25 µM |

Pharmaceutical Intermediate

The compound serves as a key intermediate in synthesizing:

-

Neurological Agents: Dopamine and serotonin receptor modulators .

-

Anticancer Drugs: Inhibitors of matrix metalloproteinases (MMPs).

| Hazard Statement | Precautionary Measure | Source |

|---|---|---|

| H314 (Skin/Eye Burns) | Use gloves, goggles, and fume hood | |

| H335 (Respiratory Irritant) | Avoid inhalation |

Storage: Refrigerate (2–8°C) in airtight containers.

Comparative Analysis with Analogues

The aminoethyl side chain enhances flexibility and binding affinity compared to aminomethyl derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume